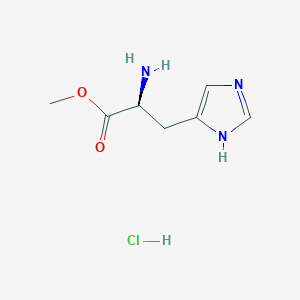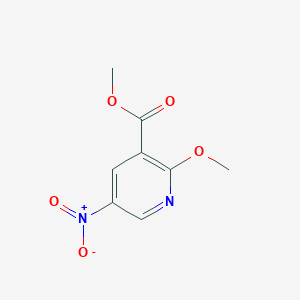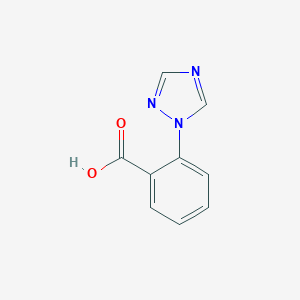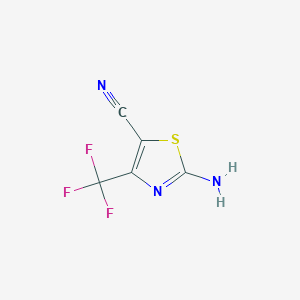
Ethyl N-(2-cyanophenyl)carbamate
Übersicht
Beschreibung
Ethyl N-(2-cyanophenyl)carbamate is a type of carbamate. Carbamates are a class of compounds that are widely used in medicinal chemistry and many derivatives are specifically designed to make drug-target interactions through their carbamate moiety . They are structural elements of many approved therapeutic agents .
Synthesis Analysis
Carbamates are synthesized through several chemical mechanisms. They can be produced from urea and various proteins like citrulline produced during the fermentation step and from cyanide, and hydrocyanic acid, via ethyl carbamate precursors such as cyanate .Chemical Reactions Analysis
Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . They can modulate inter- and intramolecular interactions with the target enzymes or receptors .Wissenschaftliche Forschungsanwendungen
Proteomics Research
Ethyl N-(2-cyanophenyl)carbamate: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The compound can be used for protein modification, aiding in the identification and quantification of proteins in complex biological samples .
Organic Synthesis
This chemical serves as an intermediate in organic synthesis. It can be used to introduce the carbamate group into other molecules, which is a valuable step in synthesizing a wide range of organic compounds, including pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, Ethyl N-(2-cyanophenyl)carbamate is a potential precursor for the development of new drugs. Its structure can be modified to create compounds with desired biological activities, such as enzyme inhibition or receptor binding .
Material Science
The compound’s unique properties make it suitable for research in material science, particularly in the development of novel polymers. Its ability to interact with other chemicals can lead to the creation of materials with specific mechanical and chemical properties .
Analytical Chemistry
Ethyl N-(2-cyanophenyl)carbamate: can be used as a standard or reagent in analytical chemistry to calibrate instruments or as a reference compound in mass spectrometry, helping to identify and quantify unknown substances in a sample .
Agricultural Chemistry
In the field of agricultural chemistry, this compound could be explored for the development of new pesticides or herbicides. Its structure allows for the potential to disrupt biological pathways in pests, providing a basis for creating more effective crop protection agents .
Environmental Science
Research in environmental science may leverage Ethyl N-(2-cyanophenyl)carbamate to study its degradation products and their impact on ecosystems. Understanding its breakdown can inform the environmental risk assessment of related chemicals .
Chemical Education
Lastly, Ethyl N-(2-cyanophenyl)carbamate can be used in chemical education as a model compound to teach various concepts in organic chemistry, such as functional group transformations and molecular interactions .
Wirkmechanismus
Target of Action
Ethyl N-(2-cyanophenyl)carbamate, like other carbamate pesticides, primarily targets the acetylcholinesterase enzyme . This enzyme plays a crucial role in the nervous system, where it catalyzes the hydrolysis of acetylcholine, a neuromediator agent .
Mode of Action
The compound inhibits the acetylcholinesterase enzyme, which results in an increase of acetylcholine at a nerve synapse or neuromuscular junction . This leads to increased stimulation of those nerve endings .
Biochemical Pathways
The inhibition of acetylcholinesterase disrupts the normal biochemical pathways in the nervous system. The accumulation of acetylcholine due to the inhibition of its hydrolysis can lead to continuous stimulation of the nerves, muscles, and glands .
Result of Action
The primary result of the action of Ethyl N-(2-cyanophenyl)carbamate is the disruption of normal nerve function due to the inhibition of acetylcholinesterase . This can lead to a range of symptoms, depending on the extent of exposure and the specific nerves affected.
Safety and Hazards
Zukünftige Richtungen
Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . They are widely represented in agricultural chemicals, such as pesticides, fungicides, and herbicides . They play a major role in the chemical and paint industry as starting materials, intermediates, and solvents . Furthermore, organic carbamates serve a very important role as optimum protecting groups for amines and amino acids in organic synthesis and peptide chemistry . In recent years, carbamate derivatives have received much attention due to their application in drug design and discovery .
Eigenschaften
IUPAC Name |
ethyl N-(2-cyanophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)12-9-6-4-3-5-8(9)7-11/h3-6H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPYCQIROWUTHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=CC=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00458688 | |
| Record name | Ethyl N-(2-cyanophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00458688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl N-(2-cyanophenyl)carbamate | |
CAS RN |
41534-70-7 | |
| Record name | Ethyl N-(2-cyanophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00458688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Ethyl N-(2-cyanophenyl)carbamate in the synthesis of heterocyclic compounds?
A1: Ethyl N-(2-cyanophenyl)carbamate serves as a crucial building block in the synthesis of 3-amino-2-(1H-benzo(d)(1,2,3)triazol-1-yl)-1H-indole-1-carboxylate (2c). [] Researchers reacted it with 1-chloromethylbenzotriazole to form an intermediate, which then underwent cyclization in the presence of LDA (lithium diisopropylamide). This reaction highlights the compound's utility in constructing complex heterocyclic systems, particularly indoles, which are prevalent in various bioactive molecules.
Q2: Are there any limitations in using Ethyl N-(2-cyanophenyl)carbamate for synthesizing these compounds?
A2: The research paper mentions that attempts to remove the benzotriazole nitrogen from the synthesized indole derivative (2c) were unsuccessful under both thermal and photolytic conditions. [] This limitation suggests that further modifications or alternative synthetic routes might be necessary if the target structure requires the absence of the benzotriazole moiety.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B181448.png)








![6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid](/img/structure/B181464.png)



